![molecular formula C13H21NO2 B2485970 1-(4-Cyclopentyloxypiperidin-1-yl)prop-2-en-1-one CAS No. 2188360-16-7](/img/structure/B2485970.png)
1-(4-Cyclopentyloxypiperidin-1-yl)prop-2-en-1-one
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Description
“1-(4-Cyclopentyloxypiperidin-1-yl)prop-2-en-1-one” is a complex organic compound. It contains a prop-2-en-1-one group, which is a type of α,β-unsaturated carbonyl, a functional group that consists of a carbonyl and an alkene moiety . It also contains a cyclopentyloxy group and a piperidinyl group, both of which are common in medicinal chemistry due to their ability to form stable ring structures .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The prop-2-en-1-one group would likely contribute to the compound’s reactivity due to the presence of the α,β-unsaturated carbonyl . The cyclopentyl and piperidinyl groups could influence the compound’s three-dimensional shape and potentially its biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The α,β-unsaturated carbonyl in the prop-2-en-1-one group could undergo various reactions, including nucleophilic addition and cycloaddition . The piperidine ring might also participate in reactions depending on its substitution pattern .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the prop-2-en-1-one group could contribute to the compound’s polarity, reactivity, and spectral properties . The cyclopentyl and piperidinyl groups could influence the compound’s shape, size, and lipophilicity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-cyclopentyloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-9-7-12(8-10-14)16-11-5-3-4-6-11/h2,11-12H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSHDFSHGZIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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